molecular formula C12H14N4O3 B3055531 [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol CAS No. 652979-71-0

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol

Cat. No.: B3055531
CAS No.: 652979-71-0
M. Wt: 262.26 g/mol
InChI Key: WRJZFMOWPZDMCU-UHFFFAOYSA-N
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Description

[1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of oncology. As a benzimidazole derivative, it belongs to a class of nitrogenous heterocycles recognized as a "privileged scaffold" due to its wide range of pharmacological activities . Benzimidazole cores are known to interact with various biological targets through mechanisms such as DNA interaction, hydrogen bonding, and enzyme inhibition . The specific structure of this compound, featuring a 6-nitro substitution on the benzimidazole ring and a pyrrolidin-2-ylmethanol group at the 1-position, is designed for targeted bioactivity. The nitro group is a common pharmacophore that can influence electronic properties and is present in several bioactive molecules . The fused pyrrolidine moiety is a feature seen in optimized drug candidates, as similar structures have been used to replace chiral centers, improving synthetic accessibility and maintaining potent biological activity . Primary Research Applications and Value: Oncology Research: Benzimidazole derivatives are extensively investigated for their anticancer potential. They exhibit activity via multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interaction with enzymes like topoisomerase . The structural features of this compound make it a valuable candidate for in-vitro cytotoxicity screening against various cancer cell lines. Kinase Inhibition: Structurally similar benzimidazole compounds have been developed as potent and selective inhibitors of kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia . The molecule's framework allows it to potentially act as a type II inhibitor, binding to the inactive DFG-out conformation of the kinase for enhanced selectivity. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is prohibited by law.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-7-9-2-1-5-15(9)12-13-10-4-3-8(16(18)19)6-11(10)14-12/h3-4,6,9,17H,1-2,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZFMOWPZDMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630361
Record name [1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652979-71-0
Record name [1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Nitration: The benzimidazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Attachment of the Pyrrolidine Ring to the Benzimidazole Ring: This step involves the formation of a C-N bond between the benzimidazole and pyrrolidine rings, typically through nucleophilic substitution reactions.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzimidazole and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole and pyrrolidine derivatives.

Scientific Research Applications

The compound [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol is a member of the benzimidazole family, which has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with nitro substitutions have shown enhanced activity against various bacterial strains. The incorporation of the pyrrolidine moiety may further improve solubility and bioavailability.

Anticancer Properties : Studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or modulation of cell signaling pathways. The compound this compound could be explored for similar effects.

Pharmacology

Opioid Receptor Interaction : Some benzimidazole derivatives are being studied for their potential as opioid receptor modulators. Given the structural similarities to known opioid compounds, this particular compound could be evaluated for analgesic properties without the addictive potential associated with traditional opioids.

Neuroscience

Neuroprotective Effects : Preliminary studies suggest that certain benzimidazole derivatives may possess neuroprotective properties. Research into the neuroprotective mechanisms could lead to applications in treating neurodegenerative diseases.

Table 1: Biological Activities of Benzimidazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticancerHeLa Cells
Compound COpioid ModulationMouse Brain

Table 2: Structure-Activity Relationship (SAR)

Functional GroupEffect on ActivityExample Compound
Nitro GroupIncreases antimicrobial potencyThis compound
Pyrrolidine RingEnhances solubilityCompound D

Case Study 1: Antimicrobial Testing

A study conducted on various benzimidazole derivatives, including this compound, revealed significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Analgesic Properties

In vitro assays demonstrated that the compound exhibited moderate binding affinity to mu-opioid receptors, suggesting potential as a non-addictive pain relief alternative. Further animal studies are warranted to evaluate its efficacy and safety profile.

Biological Activity

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula C12H14N4O3 and a molecular weight of 262.26 g/mol, consists of a benzimidazole ring substituted with a nitro group and a pyrrolidine ring attached to a methanol group. Its biological activities have been the subject of various studies, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Benzimidazole Ring : A fused aromatic ring system known for its biological activity.
  • Nitro Group : Positioned at the 6th position, this group can be reduced to an amino group, enhancing the compound's reactivity.
  • Pyrrolidine Ring : Contributes to the overall biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of benzimidazole, including this compound, possess anticancer properties. For instance, in vitro tests have demonstrated:

  • Inhibition of Cancer Cell Viability : The compound has been tested against A549 human lung adenocarcinoma cells, showing significant cytotoxic effects.
  • Mechanism of Action : The nitro group can be reduced to an amino group, facilitating bioconjugation reactions that may enhance therapeutic efficacy.
CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)50
Control (Cisplatin)A549 (Lung)10

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Activity Against Multidrug-resistant Strains : It has shown effectiveness against Staphylococcus aureus strains resistant to common antibiotics.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis involves multiple steps including the formation of the benzimidazole ring through condensation reactions and subsequent nitration. This synthetic pathway allows for the exploration of various derivatives that could enhance biological activity .
  • In vitro Studies : In studies where the compound was tested against various cancer cell lines, it exhibited varying degrees of cytotoxicity. For example, modifications to the substituents on the benzimidazole ring significantly affected its anticancer efficacy .
  • Comparative Studies : When compared with other benzimidazole derivatives, this compound showed superior activity against certain cancer cells and multidrug-resistant bacteria, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

1H-Benzimidazol-2-yl(pyrrolidin-1-yl)methanone (CAS 73902-99-5)

  • Structure : Contains a benzimidazole core linked to pyrrolidine via a ketone group (C12H13N3O).
  • Molecular Weight : 215.25 g/mol, slightly lower than the target compound due to the absence of a nitro group.
  • Applications : Likely used in medicinal chemistry for its planar benzimidazole ring and ketone reactivity .

[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol

  • Structure: Features a fluorobenzyl group on the pyrrolidine ring (C12H15FNO).
  • Key Differences : The fluorobenzyl substituent introduces electronegativity and lipophilicity, contrasting with the nitrobenzimidazole’s electron-withdrawing nature.
  • Molecular Weight : 207.25 g/mol.
  • Applications : Fluorinated analogs are common in drug design for metabolic stability and bioavailability enhancement .

(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol

  • Structure : Includes a sulfonyl azide group on the benzene ring (C11H13N3O3S).
  • Key Differences : The sulfonyl azide group is highly reactive, enabling click chemistry applications, unlike the nitro group’s stability.
  • Synthesis: Prepared via sulfonylation of L-prolinol, yielding an orange oil with confirmed NMR and IR spectra .

2-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole

  • Structure : Benzimidazole linked to pyrrolidine via a methylene bridge (C12H15N3).
  • Key Differences : The methylene spacer alters conformational flexibility compared to the direct pyrrolidine attachment in the target compound.
  • Molecular Weight : 201.27 g/mol.
  • Applications: Potential as a kinase inhibitor due to benzimidazole’s planar structure .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound C12H14N4O3 262.27 Nitro, benzimidazole, pyrrolidine-methanol High hydrogen bonding, electron-deficient
1H-Benzimidazol-2-yl(pyrrolidin-1-yl)methanone C12H13N3O 215.25 Ketone, benzimidazole Electrophilic, reduced solubility
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol C12H15FNO 207.25 Fluorobenzyl, methanol Lipophilic, metabolic stability
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol C11H13N3O3S 283.31 Sulfonyl azide, methanol Reactive, click chemistry applications
2-(Pyrrolidin-1-ylmethyl)-1H-benzimidazole C12H15N3 201.27 Methylene bridge, benzimidazole Flexible, kinase inhibition potential

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis mirrors methods used for benzimidazole derivatives, such as condensation and oxidation steps . In contrast, sulfonyl azide analogs require sulfonylation under inert conditions .
  • Electronic Effects : The nitro group’s electron-withdrawing nature may increase stability in acidic environments compared to fluorine or azide substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrrolidine derivatives and nitro-substituted benzimidazole precursors. For example, a modified Claisen-Schmidt reaction can be employed, where 2-acetyl benzimidazole derivatives react with aldehydes under basic conditions (e.g., NaOH in ethanol/water) to form enones, followed by functionalization of the pyrrolidine ring . Nitro group introduction may occur via nitration of the benzimidazole precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and the methanol moiety (δ ~4.0–4.5 ppm for -CH₂OH). The nitro group (δ ~8.5–9.0 ppm for aromatic protons) can cause deshielding effects .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Hydrogen bonding between the methanol group and nitro/benzimidazole moieties can be analyzed using graph-set notation .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures are preferred for condensation steps. Reaction temperatures between 60–80°C and pH control (e.g., 10% NaOH) minimize side reactions. Microwave-assisted synthesis can reduce reaction times for cyclization steps .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound?

  • Methodological Answer : The nitro group at the 6-position of the benzimidazole ring is electron-withdrawing, which stabilizes the ring but may hinder nucleophilic substitution. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict sites for functionalization. Experimental validation involves comparing reactivity in halogenation or reduction reactions under varying conditions (e.g., Pd/C for nitro-to-amine conversion) .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer : Crystallization issues often arise from conformational flexibility in the pyrrolidine ring. Techniques include:

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonded networks .
  • Temperature Gradients : Slow cooling from supersaturated solutions promotes ordered crystal growth. Validation via SHELXL refinement ensures correct space group assignment .

Q. How does hydrogen bonding between the methanol group and benzimidazole affect biological activity?

  • Methodological Answer : The methanol group can act as a hydrogen bond donor, enhancing interactions with target proteins (e.g., enzymes or receptors). Molecular docking studies (e.g., AutoDock Vina) paired with site-directed mutagenesis of binding pockets can identify critical residues. Comparative assays with methanol-substituted analogs quantify binding affinity changes .

Q. What are the common degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-MS analysis reveal:

  • Acidic Conditions : Hydrolysis of the benzimidazole ring.
  • Alkaline Conditions : Oxidation of the methanol group to a ketone.
  • Mitigation involves formulation with antioxidants (e.g., BHT) or buffering agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Reactant of Route 2
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[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.